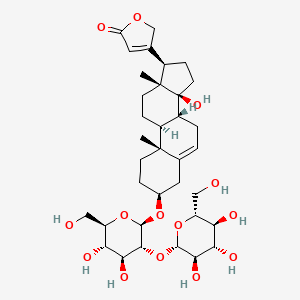
Xysmalorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xysmalorin is a biochemical.
Aplicaciones Científicas De Investigación
Antidiarrheal Properties
Xysmalorin has been studied for its antidiarrheal effects. Research indicates that it exhibits in vitro antisecretory activity, which may contribute to its efficacy in treating diarrhea. A study demonstrated that extracts containing this compound significantly reduced the frequency of diarrhea in animal models, highlighting its potential as a natural remedy for gastrointestinal disorders .
Analgesic Effects
A randomized crossover study compared the analgesic efficacy of uzara (containing this compound) with ibuprofen in treating dysmenorrhea. Results showed that uzara was comparably effective, with 78.3% of cycles reporting pain relief, similar to ibuprofen's 86.7%. The study also noted fewer side effects with uzara, suggesting its potential as a safer alternative for pain management .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of compounds related to this compound has provided insights into how modifications can enhance its biological activity. For instance, variations in substituents on the glycoside structure have shown to influence its potency against certain pathogens and conditions .
| Modification | IC50 (µM) | Biological Activity |
|---|---|---|
| 4-Hydroxy-3-methoxy | 1.9 | Enhanced antiplasmodial activity |
| 4-Hydroxy-3,5-dimethoxy | 2.4 | Increased efficacy against malaria |
Clinical Efficacy
A pilot study involving patients with dysmenorrhea illustrated the clinical efficacy of uzara (with this compound) compared to standard treatments. The outcomes measured included pain intensity reduction and global patient evaluations, which indicated a favorable response to uzara treatment .
Safety Profile
Another investigation focused on the hepatotoxicity of Xysmalobium undulatum extracts containing this compound. The study utilized HepG2 cells to assess liver toxicity and found that while some concentrations resulted in cell viability reduction, others were safe for use, suggesting a need for careful dosage regulation in therapeutic applications .
Propiedades
Número CAS |
31387-88-9 |
|---|---|
Fórmula molecular |
C35H52O14 |
Peso molecular |
696.8 g/mol |
Nombre IUPAC |
3-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H52O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h3,11,18-23,25-32,36-37,39-44H,4-10,12-15H2,1-2H3/t18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1 |
Clave InChI |
BPYRVOCFRMKMIP-LWTINOCQSA-N |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
SMILES isomérico |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Xysmalorin; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















